3-O-Benzyl Estratetraenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Benzyl Estratetraenol is a synthetic derivative of estratetraenol, a naturally occurring steroid This compound is characterized by the addition of a benzyl group to the oxygen atom at the third position of the estratetraenol molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Benzyl Estratetraenol typically involves the reaction of estratetraenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere using anhydrous N,N-dimethylformamide as the solvent. The mixture is stirred for approximately 8 hours, after which the product is extracted and purified through column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-O-Benzyl Estratetraenol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of the benzyl group with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted estratetraenol derivatives.
Scientific Research Applications
3-O-Benzyl Estratetraenol has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic methodologies.
Biology: Studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its role as a selective estrogen receptor modulator.
Mechanism of Action
The mechanism of action of 3-O-Benzyl Estratetraenol involves its interaction with specific molecular targets, such as estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular behavior, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Estratetraenol: The parent compound, lacking the benzyl group.
Estradiol: A potent estrogen with a hydroxyl group at the third position.
Estrone: An estrogen with a ketone group at the third position.
Uniqueness of 3-O-Benzyl Estratetraenol
This compound is unique due to the presence of the benzyl group, which enhances its stability and alters its interaction with molecular targets. This modification can lead to distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
(8S,9S,13R,14S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O/c1-25-14-5-8-24(25)23-11-9-19-16-20(10-12-21(19)22(23)13-15-25)26-17-18-6-3-2-4-7-18/h2-7,10,12,14,16,22-24H,8-9,11,13,15,17H2,1H3/t22-,23-,24+,25+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHVWDBSHRYVAP-NGSHPTGOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628370 |
Source
|
Record name | 3-(Benzyloxy)estra-1,3,5(10),16-tetraene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23880-57-1 |
Source
|
Record name | 3-(Benzyloxy)estra-1,3,5(10),16-tetraene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.